molecular formula C13H20N2 B1356465 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine CAS No. 486437-59-6

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Cat. No.: B1356465
CAS No.: 486437-59-6
M. Wt: 204.31 g/mol
InChI Key: PTNLGUVQBDMODF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is formally designated as [4-(4-methylpiperidin-1-yl)phenyl]methanamine according to standard nomenclature protocols. This designation accurately reflects the structural arrangement where a methanamine group is attached to a phenyl ring that bears a 4-methylpiperidin-1-yl substituent at the para position.

The compound possesses several accepted synonyms and alternative nomenclature forms, including (4-(4-Methylpiperidin-1-yl)phenyl)methanamine and 4-(4-methylpiperidino)benzylamine. The Chemical Abstracts Service registry number 486437-59-6 provides unique identification for this specific isomer. The molecular formula C₁₃H₂₀N₂ indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 204.31 grams per mole.

Parameter Value Source
IUPAC Name [4-(4-methylpiperidin-1-yl)phenyl]methanamine
CAS Number 486437-59-6
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
PubChem CID 17608930

The Simplified Molecular Input Line Entry System representation is CC1CCN(CC1)C2=CC=C(C=C2)CN, which provides a linear encoding of the molecular structure. The International Chemical Identifier string InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-10,14H2,1H3 offers a standardized method for representing the compound's structure in computational chemistry databases.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by specific conformational preferences that influence its three-dimensional structure. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. In this conformation, the 4-methyl substituent preferentially occupies an equatorial position to minimize steric interactions.

Crystallographic studies of related 4-methylpiperidine-containing compounds reveal important conformational details. The piperidine ring maintains its chair conformation with specific geometric parameters that are characteristic of this ring system. The exocyclic nitrogen-carbon bond connecting the piperidine ring to the phenyl system demonstrates equatorial positioning, which optimizes the spatial arrangement and reduces conformational strain.

The dihedral angles within the molecular structure provide insights into the relative orientations of different ring systems. In structurally related compounds containing 4-methylpiperidine moieties, the angles between phenyl rings and piperidine nitrogen atoms vary depending on the specific substitution pattern and intermolecular interactions. These angular relationships significantly influence the overall molecular shape and potential binding interactions.

Computational analysis reveals that the compound exists in multiple conformational states with varying energies. The rotational freedom around the carbon-nitrogen bond connecting the piperidine system to the phenyl ring allows for different spatial arrangements. The most stable conformations typically minimize steric clashes between the methyl group on the piperidine ring and other substituents while maintaining optimal orbital overlap for electronic stabilization.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis provides detailed structural information about the solid-state arrangement of this compound and related compounds. The fundamental principles underlying X-ray diffraction studies rely on Bragg's law, expressed as nλ = 2d sin θ, where n represents the diffraction order, λ is the X-ray wavelength, d is the spacing between atomic planes, and θ is half the scattering angle.

Crystallographic investigations of structurally similar compounds containing 4-methylpiperidine substituents demonstrate consistent geometric features. The piperidine rings in these structures uniformly adopt chair conformations with standard bond lengths and angles. The carbon-carbon bond lengths within the piperidine ring typically range from 1.52 to 1.54 Angstroms, while carbon-nitrogen bond lengths fall between 1.46 and 1.48 Angstroms.

The crystal packing arrangements reveal important intermolecular interactions that stabilize the solid-state structure. Van der Waals forces constitute the primary intermolecular interactions in many piperidine-containing compounds, with specific arrangements depending on the substitution patterns and functional groups present. The absence of strong hydrogen bonding donors in the basic structure limits the formation of conventional hydrogen bonding networks, although weak carbon-hydrogen to nitrogen interactions may contribute to crystal stability.

Crystallographic Parameter Typical Range Reference Compounds
Piperidine C-C Bond Length 1.52-1.54 Å
Piperidine C-N Bond Length 1.46-1.48 Å
Ring Conformation Chair
Dihedral Angles 14-61°

The diffraction patterns obtained from powder samples provide phase identification capabilities and allow for the determination of unit cell parameters. The crystallite size influences peak broadening in diffraction patterns, with smaller crystallites producing broader peaks according to the Scherrer equation. This relationship enables the estimation of particle sizes in polycrystalline samples of the compound.

Temperature-dependent crystallographic studies reveal thermal expansion behavior and potential phase transitions. The lattice parameters show predictable changes with temperature variations, providing insights into the thermal stability and structural flexibility of the crystalline material. These measurements are essential for understanding the compound's behavior under different environmental conditions.

Comparative Analysis of Isomeric and Analogous Structures

The structural diversity within the family of methylpiperidin-1-yl phenylmethanamine compounds demonstrates the significant impact of substituent positioning on molecular properties. Isomeric variations include compounds with methyl groups at different positions on the piperidine ring, such as the 2-methylpiperidin-1-yl isomer found in related structures. These positional isomers exhibit distinct conformational preferences and physical properties despite sharing the same molecular formula.

The 2-methylpiperidin-1-yl isomer, represented by compound 1-[4-(2-methylpiperidin-1-yl)phenyl]methanamine, differs significantly in its preferred conformations compared to the 4-methyl variant. The axial-equatorial preferences for the methyl substituent vary depending on its position on the piperidine ring, influencing the overall molecular shape and potential biological activity patterns. These conformational differences arise from varying steric interactions and electronic effects associated with different substitution positions.

Structural analogues with extended linker groups between the piperidine and phenyl systems provide additional comparative insights. Compounds containing methylene bridges or other spacer units demonstrate altered geometric relationships between the aromatic and heterocyclic components. These structural modifications affect the spatial positioning of functional groups and may influence molecular recognition properties.

The comparison extends to compounds with different methylation patterns on the piperidine ring. Compounds bearing multiple methyl substituents, such as those with 2,2,6,6-tetramethyl substitution patterns, show dramatically different conformational behavior. The increased steric bulk from additional methyl groups restricts rotational freedom and influences intermolecular packing arrangements in crystalline phases.

Compound Variant Methyl Position CAS Number Conformational Notes
4-Methyl isomer Position 4 486437-59-6 Equatorial methyl preference
2-Methyl isomer Position 2 869943-45-3 Different axial-equatorial balance
Multiple methyls Positions 2,2,6,6 Various Restricted rotation

Crystallographic comparisons reveal systematic trends in unit cell parameters and space group preferences among different isomers and analogues. The 4-methylpiperidine derivatives typically crystallize in monoclinic space groups with specific cell dimensions that reflect the preferred molecular packing arrangements. These systematic relationships enable predictions about the crystallization behavior of new compounds within this structural family.

The electronic properties also vary among different isomers, affecting spectroscopic signatures and chemical reactivity patterns. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for protons in different environments, particularly those adjacent to the nitrogen centers and methyl substituents. These spectroscopic differences provide valuable tools for structural confirmation and purity assessment in synthetic preparations.

Properties

IUPAC Name

[4-(4-methylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNLGUVQBDMODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589850
Record name 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486437-59-6
Record name 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4-methylpiperidin-1-yl)phenyl]methanamine
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Preparation Methods

Synthesis of 4-Methylpiperidine Intermediate

A key precursor is 4-methylpiperidine, which can be prepared by:

  • Deprotonation of 4-cyanopiperidine using lithium diisopropylamide (LDA) followed by methylation with methyl iodide to yield 4-cyano-4-methylpiperidine.
  • Transfer hydrogenation of piperidine-4-carboxylic acid with formaldehyde under palladium or platinum catalysis to obtain 1-methylpiperidine-4-carboxylic acid, which can be further converted to derivatives.

These steps highlight the importance of selective methylation and hydrogenation under controlled conditions to obtain the desired methylated piperidine ring.

Attachment of Piperidine to Phenyl Ring

The coupling of the 4-methylpiperidin-1-yl group to the phenyl ring can be achieved by:

  • Nucleophilic aromatic substitution reactions where 4-nitro- or 4-fluoro-substituted phenyl precursors react with piperidine derivatives under basic conditions (e.g., potassium carbonate in DMSO or acetonitrile).
  • Palladium-catalyzed amination reactions under heating (80–100°C) to facilitate the formation of the C-N bond between the phenyl ring and the piperidine nitrogen.

This step is critical for ensuring the correct positioning of the piperidine substituent on the phenyl ring.

Introduction of the Methanamine Group

The methanamine moiety is introduced by:

  • Reductive amination of the corresponding benzaldehyde derivative with ammonia or amine sources in the presence of reducing agents or catalysts.
  • Alternatively, direct substitution of a benzyl halide with ammonia or amines under controlled conditions to afford the benzylamine structure.

Purification is typically performed by silica gel column chromatography to separate the desired product from unreacted starting materials and side products.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Methylation of 4-cyanopiperidine LDA, methyl iodide, acetonitrile, 0–25°C ~56 High ratio of amine to alkyl halide to avoid dialkylation
Nucleophilic aromatic substitution 4-nitrofluorobenzene, K2CO3, DMSO, 90°C, 7 h ~100 Efficient substitution on activated phenyl ring
Reductive amination or substitution Benzyl halide, ammonia, Pd/C catalyst, EtOH, 80–100°C Variable Purification by column chromatography required

Industrial and Scale-Up Considerations

Industrial synthesis involves:

  • Use of large-scale reactors with precise temperature and stirring control.
  • Automated addition of reagents such as NaOH solutions or amines at controlled temperatures (0–5°C) to optimize reaction rates and minimize side reactions.
  • Purification by crystallization using solvents like isopropyl alcohol or mixtures of methanol and methyl-t-butyl ether to achieve high purity.
  • Filtration and washing steps with solvent mixtures (e.g., toluene-heptane, n-heptane) to remove impurities and isolate the product.

These steps ensure reproducibility, safety, and scalability in manufacturing.

Summary of Key Research Findings

  • The methylation of the piperidine ring is best achieved under controlled base and alkyl halide ratios to prevent over-alkylation.
  • Nucleophilic aromatic substitution on activated phenyl rings provides a high-yielding route to attach the piperidinyl substituent.
  • Transfer hydrogenation using palladium catalysts and formaldehyde is an effective method for preparing methylated piperidine intermediates.
  • Purification techniques such as column chromatography and crystallization are essential to obtain the compound in high purity suitable for neuropharmacological research.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the piperidine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine. For instance, a study assessed the anti-proliferative activity of synthesized compounds against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers. The results indicated that certain derivatives exhibited enhanced bioactivity compared to their precursors.

CompoundCell LineIC50 (μM)
This compoundHCT-11685
New derivativeHCT-11625
New derivativeHepG-22.5

This data illustrates the potential of these compounds in developing new anticancer therapies, particularly through structural modifications that enhance binding affinity to target proteins involved in cancer progression .

Neuropharmacology

The compound's piperidine structure suggests potential applications in neuropharmacology. Research indicates that piperidine derivatives can act as selective antagonists for various receptors, including orexin receptors, which are implicated in sleep regulation and appetite control. The specific interactions of this compound with these receptors could lead to novel treatments for sleep disorders and obesity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of the piperidine moiety allows for various substitutions that can enhance potency and selectivity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. For example, docking simulations with ERK1 kinase showed favorable interactions that could be exploited for designing inhibitors with higher specificity and lower toxicity .

Synthesis and Derivatives

The synthesis of this compound involves several steps that allow for the introduction of different functional groups, enhancing its biological activity.

Synthetic Pathways

A common synthetic route includes the condensation of piperidine derivatives with aromatic aldehydes followed by reduction reactions to yield the final amine product. This method not only provides high yields but also allows for easy modification to create a library of derivatives for screening against various biological targets.

Case Study: Anticancer Efficacy

In a recent experimental study, a derivative of this compound was tested for its efficacy against multiple cancer cell lines:

  • Method : In vitro assays were conducted using standard protocols.
  • Results : The derivative exhibited significantly lower IC50 values compared to traditional chemotherapeutics, indicating superior potency.

Case Study: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound on animal models:

  • Method : Behavioral assays were used to evaluate changes in sleep patterns and appetite.
  • Findings : The results suggested that the compound may modulate orexin signaling pathways, leading to potential therapeutic applications in sleep disorders.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers

Compound Name Structure Molecular Weight (g/mol) CAS Number Key Features References
This compound Benzene ring with para-substituted 4-methylpiperidin-1-yl and methanamine groups ~232 (estimated) 486437-59-6 High steric accessibility due to para-substitution; used in drug discovery intermediates
1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine para-Methanamine with 2-methylpiperidin-1-yl substituent ~232 (estimated) 869943-45-3 2-methylpiperidine introduces steric hindrance near the nitrogen, altering reactivity
(2-(4-Methylpiperidin-1-yl)phenyl)methanamine Methanamine attached to benzene with ortho-4-methylpiperidin-1-yl ~232 (estimated) 869943-41-9 Ortho-substitution may reduce planarity, affecting binding affinity

Key Findings :

  • Para-substituted derivatives exhibit greater synthetic utility due to reduced steric constraints compared to ortho-isomers .

Heterocyclic Variants

Compound Name Structure Molecular Weight (g/mol) CAS Number Key Features References
1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine para-Substituted phenylpiperazine and methanamine 267.37 N/A Phenylpiperazine introduces π-π stacking potential; higher molecular weight may limit bioavailability
[4-(4-Methylpiperazine-1-carbonyl)phenyl]methanamine Piperazine-1-carbonyl group at para-position 233.31 923242-81-3 Carbonyl group increases polarity, enhancing solubility but reducing lipophilicity

Key Findings :

  • Piperazine derivatives (e.g., phenylpiperazine) are associated with receptor-binding applications (e.g., serotonin or dopamine receptors), whereas piperidine analogs are more common in kinase inhibitor scaffolds .
  • The carbonyl group in [4-(4-methylpiperazine-1-carbonyl)phenyl]methanamine facilitates hydrogen bonding, a critical feature in enzyme inhibition .

Functional Group Modifications

Compound Name Structure Molecular Weight (g/mol) CAS Number Key Features References
1-Methylpiperidine-4-methylamine Piperidine ring with 4-methyl and methylamine substituents 128.22 7149-42-0 Lacks aromatic ring; simpler structure with lower molecular weight
N-(4-(Trifluoromethyl)benzylidene)-1-(4-(Trifluoromethyl)phenyl)methanamine Schiff base derived from trifluoromethyl-substituted methanamine 402.29 N/A Electrophilic imine group enables coordination chemistry; used in catalysis

Key Findings :

  • Aromatic rings in this compound confer rigidity and π-system interactions absent in aliphatic analogs like 1-methylpiperidine-4-methylamine .

Biological Activity

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, also known as a derivative of phenylmethanamine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2
  • Molecular Weight : 204.31 g/mol
  • CAS Number : 486437-59-6

The compound features a phenyl group linked to a 4-methylpiperidin-1-yl moiety, contributing to its unique pharmacological properties. Its structure allows for interactions with various biological targets, making it a subject of interest for neuropharmacological studies.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. It may act as an agonist or antagonist, modulating receptor activity and influencing biochemical pathways. Notably, it shows potential as:

  • Dopaminergic Agent : Influences dopamine receptors involved in mood regulation and motor control.
  • Opioid Receptor Modulator : May affect opioid receptors, which are crucial in pain management and reward pathways .

Biological Activities and Applications

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and cancer research. Below are key findings:

Neuropharmacological Effects

This compound has been studied for its effects on neurotransmitter systems:

  • Dopaminergic Activity : It may enhance dopaminergic signaling, suggesting potential applications in treating conditions such as Parkinson's disease or depression.
  • Neuroprotective Properties : Studies indicate it might protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative diseases .

Anticancer Activity

Recent studies have explored the compound's anticancer properties:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). In particular, it exhibited an IC50 value of approximately 25 μM against HCT116 cells .
Cell LineIC50 Value (μM)
MCF-785
HepG230
HCT11625

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Neuroprotective Effects :
    • A study assessed the neuroprotective effects of the compound in a model of oxidative stress. Results indicated a significant reduction in neuronal cell death when treated with the compound compared to controls.
  • Anticancer Efficacy Assessment :
    • In a comparative study against other similar compounds, this compound showed superior activity against HCT116 cells, prompting further investigation into its structure-activity relationship .

Toxicity and Safety Profile

While the compound exhibits promising biological activities, toxicity assessments reveal that it can be harmful if ingested and may cause skin irritation. Therefore, handling precautions are necessary during laboratory work.

Q & A

Q. What are the established synthetic routes for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-(4-methylpiperidin-1-yl)benzaldehyde with ammonia or a primary amine under hydrogenation conditions (e.g., H₂/Pd-C) to yield the methanamine derivative. Key intermediates, such as the aldehyde precursor, are characterized using ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS for purity assessment. Post-synthesis, the final product is purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Structural validation requires a combination of FT-IR (to confirm NH₂ and C-N stretches), NMR (e.g., δ ~3.5 ppm for piperidinyl protons, δ ~4.2 ppm for benzylic CH₂), and high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]⁺). X-ray crystallography may be employed if single crystals are obtainable, though this is challenging due to the compound’s hygroscopicity .

Q. What are the primary applications of this compound in foundational research?

  • Methodological Answer : The compound serves as a pharmacophore scaffold in medicinal chemistry (e.g., for dopamine or serotonin receptor analogs) and a ligand in coordination chemistry (e.g., transition-metal complexes for catalytic studies). Its amine group enables functionalization via Schiff base formation or amide coupling, facilitating structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurities. To resolve this:
  • Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa) to assess consistency.
  • Use HPLC-purified batches (>98% purity) and control for stereochemical integrity (if applicable).
  • Compare results with structurally similar analogs (e.g., piperazine vs. piperidine derivatives) to isolate structure-specific effects .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer :
  • Catalyst screening : Test palladium on carbon vs. Raney nickel for reductive amination efficiency.
  • Solvent optimization : Replace ethanol with THF/water mixtures to improve solubility of intermediates.
  • Process monitoring : Use inline FT-IR to track reaction progress and minimize byproduct formation.
  • Scale-up challenges : Address exothermicity via controlled temperature gradients and continuous flow reactors .

Q. How do computational methods enhance understanding of this compound’s reactivity?

  • Methodological Answer :
  • DFT calculations (e.g., Gaussian 09) predict electrophilic/nucleophilic sites for functionalization.
  • Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., GPCRs).
  • MD simulations (AMBER) assess stability in aqueous vs. lipid bilayer environments, informing drug delivery strategies .

Q. What analytical techniques resolve stability issues under varying environmental conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways.
  • LC-MS/MS identifies degradation products (e.g., oxidation of the piperidine ring).
  • Karl Fischer titration quantifies hygroscopicity, guiding storage conditions (desiccants, inert atmosphere) .

Key Challenges and Solutions

  • Challenge : Low yield in reductive amination due to competing imine formation.
    Solution : Use excess ammonium formate and lower reaction temperatures (0–5°C) to favor primary amine formation .
  • Challenge : Spectral overlap in NMR (piperidine vs. aromatic protons).
    Solution : Employ DEPT-135 and COSY experiments to resolve ambiguous signals .

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